![molecular formula C23H22N4O3 B2589788 1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline CAS No. 1251603-13-0](/img/structure/B2589788.png)

1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

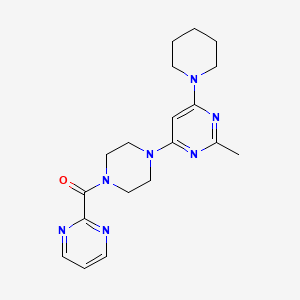

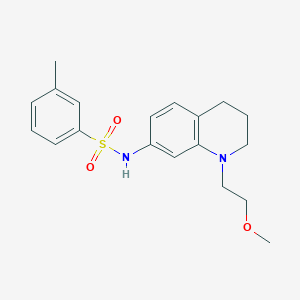

The compound “1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline” is a complex organic molecule that contains several functional groups . It has a molecular formula of C23H22N4O3 and a molecular weight of 402.454.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the indoline core might be formed through a Fischer indole synthesis or a similar method. The oxadiazole ring could be introduced through a cyclization reaction. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis

The molecule contains several interesting structural features. The indoline core is a common motif in many biologically active compounds. The oxadiazole ring is a heterocycle containing three carbon atoms, two nitrogen atoms, and an oxygen atom . The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the bromine atom might be susceptible to nucleophilic substitution reactions. The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl group might increase its acidity compared to other indolines. The bromine atom could potentially make the compound denser and higher-boiling than similar compounds without a halogen .Scientific Research Applications

Anti-HIV Activity

Indole derivatives, including those related to our compound, have been investigated for their anti-HIV-1 activity . Researchers study their interactions with viral enzymes, such as reverse transcriptase and protease, aiming to develop effective antiretroviral agents.

Organic Synthesis and Catalysis

The bromine atom in the compound can undergo various reactions, including nucleophilic substitution and oxidation. For instance, it can participate in free radical bromination reactions . Researchers explore its utility as a substrate in catalytic transformations.

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on its specific targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , this compound could potentially have a variety of effects at the molecular and cellular level.

properties

IUPAC Name |

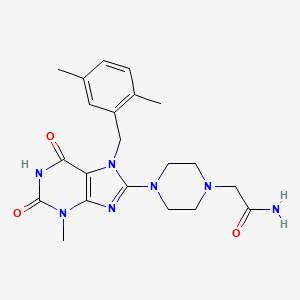

1-(3,5-dimethylphenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-14(2)29-19-7-5-17(6-8-19)22-24-23(30-26-22)21-20(28)9-10-27(25-21)18-12-15(3)11-16(4)13-18/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBOAMZFTDKCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)

![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)

![(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2589718.png)